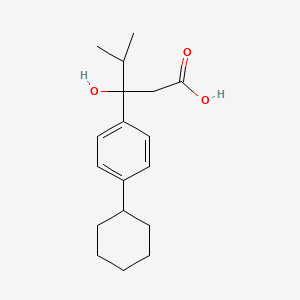![molecular formula C12H17N3O4 B13792645 [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is a heterocyclic organic compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a methoxyphenyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the urea moiety can form hydrogen bonds with various biological molecules. These interactions can influence biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is unique due to its combination of a methoxyphenyl group and a urea moiety, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[(E)-[2,2-dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C12H17N3O4/c1-17-9-6-4-8(5-7-9)10(11(18-2)19-3)14-15-12(13)16/h4-7,11H,1-3H3,(H3,13,15,16)/b14-10+ |
Clé InChI |
DNVNOZMJRFNVTQ-GXDHUFHOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N\NC(=O)N)/C(OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=NNC(=O)N)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


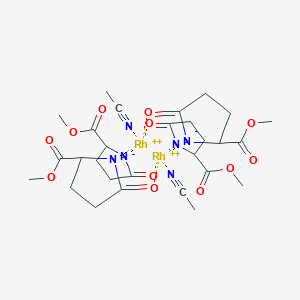
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
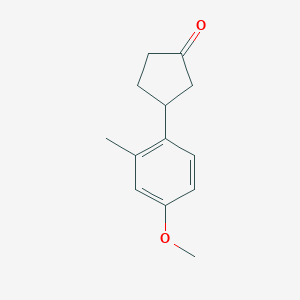
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
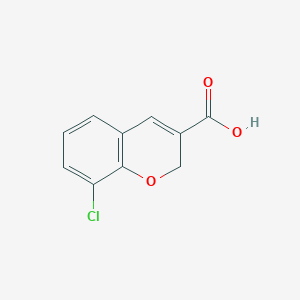
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
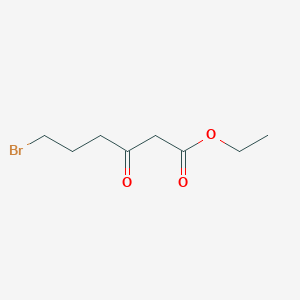
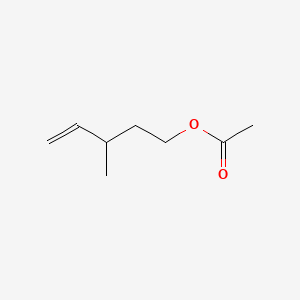
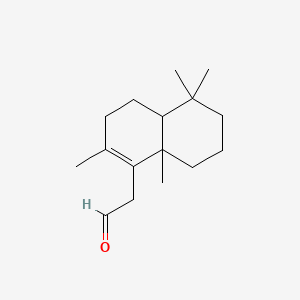


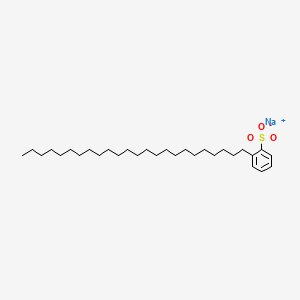
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
